

An In-depth Technical Guide to Biotin-PEG6-Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG6-Amine**

Cat. No.: **B1192320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and experimental protocols for **Biotin-PEG6-Amine**, a versatile heterobifunctional linker used extensively in bioconjugation, diagnostics, and drug delivery systems.

Core Properties of Biotin-PEG6-Amine

Biotin-PEG6-Amine is a chemical modification reagent that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a primary amine group for covalent attachment to target molecules, and a six-unit polyethylene glycol (PEG) spacer. This unique combination of features makes it an invaluable tool in various life science research and development applications.

The terminal primary amine allows for the conjugation of **Biotin-PEG6-Amine** to molecules containing accessible carboxyl groups, such as those found on proteins (aspartic acid, glutamic acid, and C-terminus) or on functionalized surfaces. This reaction is typically mediated by carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.^[1]

The hydrophilic PEG6 spacer arm significantly enhances the water solubility of the molecule and the resulting conjugate.^[2] It also provides a flexible, extended linkage that minimizes steric hindrance between the biotin and its binding partners, as well as between the conjugated

molecule and its target.[\[2\]](#)[\[3\]](#) This is crucial for maintaining the biological activity of the labeled molecule and ensuring efficient binding of the biotin to avidin or streptavidin.

Quantitative Data Summary

Property	Value	References
Molecular Weight	550.71 g/mol	[2]
Chemical Formula	C ₂₄ H ₄₆ N ₄ O ₈ S	
Exact Mass	550.3036	
Purity	Typically ≥95% or >98%	
Solubility	Water, Dimethylsulfoxide (DMSO), Acetonitrile	
Storage Conditions	-20°C for long-term storage	

Applications in Research and Drug Development

The unique properties of **Biotin-PEG6-Amine** lend it to a wide array of applications:

- **Biotinylation of Proteins and Antibodies:** The most common application is the labeling of proteins and antibodies. Biotinylated proteins can be used in various assays, including ELISA, Western blotting, and immunohistochemistry, where they are detected with streptavidin-conjugated enzymes or fluorophores.
- **Affinity Purification:** Biotinylated molecules can be readily captured and purified from complex mixtures using streptavidin-coated beads or surfaces.
- **Drug Targeting and Delivery:** The biotin moiety can serve as a targeting ligand to deliver drugs or imaging agents to cells or tissues that have been engineered to express streptavidin or have been pre-targeted with a streptavidin-conjugated antibody. The PEG spacer can also improve the pharmacokinetic properties of the drug conjugate.
- **PROTACs:** **Biotin-PEG6-Amine** is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

- Surface Immobilization: The amine group can be used to covalently attach biotin to carboxylated surfaces, such as those on microplates, beads, or biosensors, for the development of diagnostic assays and affinity chromatography matrices.

Experimental Protocols

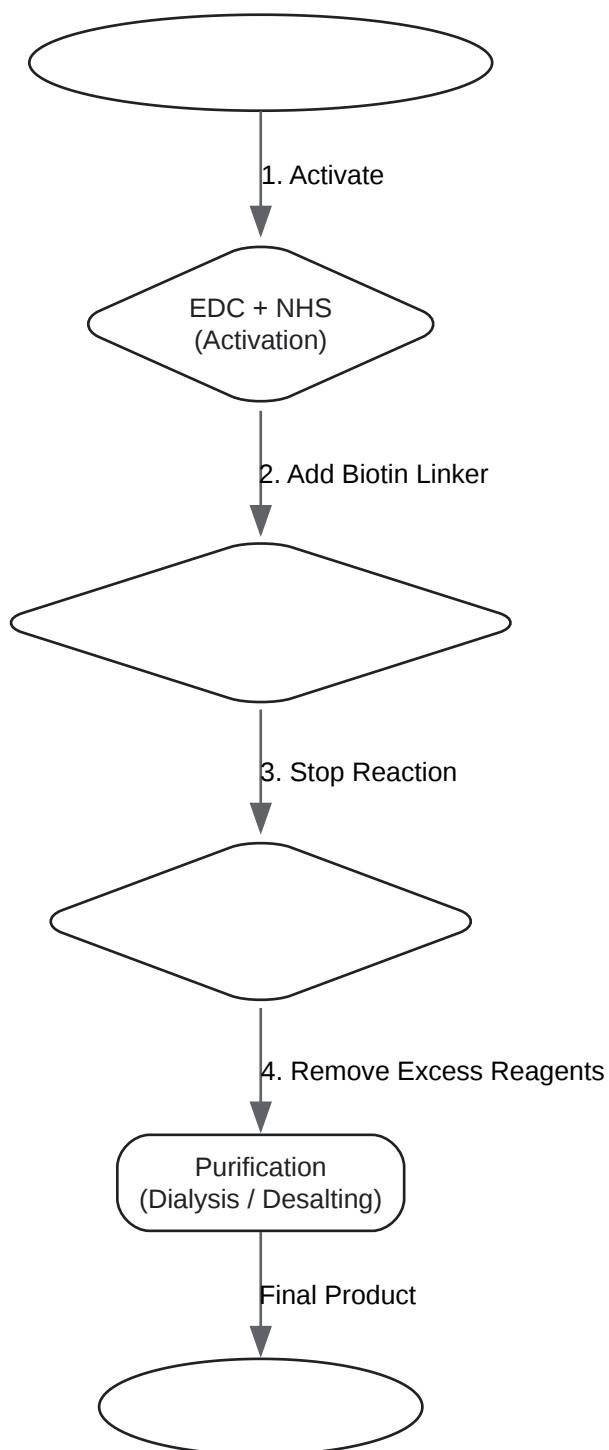
The following is a general protocol for the biotinylation of a protein with carboxyl groups using **Biotin-PEG6-Amine** and EDC/NHS chemistry. Note: This is a starting point, and optimization of reaction conditions (e.g., molar ratios of reagents, reaction time, and temperature) is recommended for each specific application.

Materials:

- Protein to be biotinylated
- **Biotin-PEG6-Amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS prior to the reaction.
- Activation of Carboxyl Groups:
 - Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).


- Add a 10 to 20-fold molar excess of EDC and NHS to the protein solution.
- Incubate for 15-30 minutes at room temperature with gentle mixing.
- Biotinylation Reaction:
 - Dissolve **Biotin-PEG6-Amine** in an appropriate solvent (e.g., DMSO or water) to a known concentration.
 - Add a 20 to 50-fold molar excess of **Biotin-PEG6-Amine** to the activated protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the Coupling Buffer.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted **Biotin-PEG6-Amine** and byproducts by dialysis against PBS or by using a desalting column.
- Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Chemical Structure of Biotin-PEG6-Amine

Caption: Structure of **Biotin-PEG6-Amine**.

Experimental Workflow for Protein Biotinylation

[Click to download full resolution via product page](#)

Caption: Protein Biotinylation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG6-amine, 2757573-29-6 | BroadPharm [broadpharm.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG6-Amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192320#biotin-peg6-amine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

